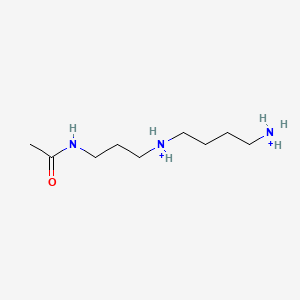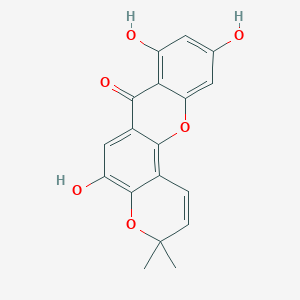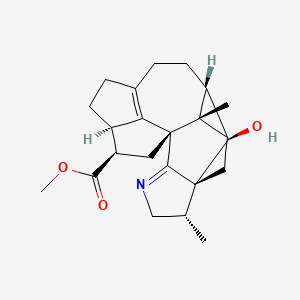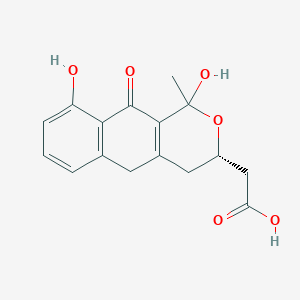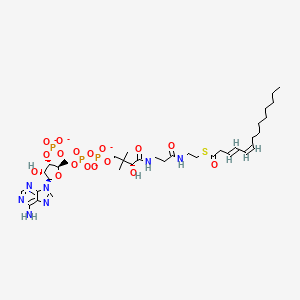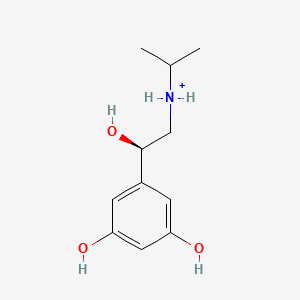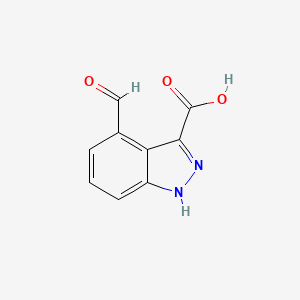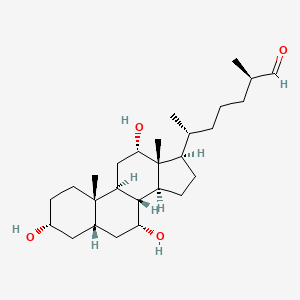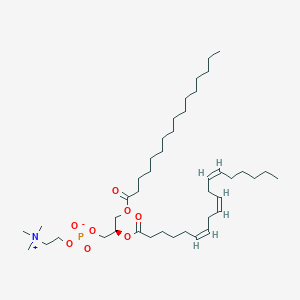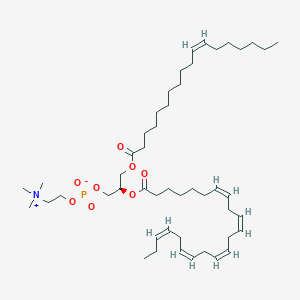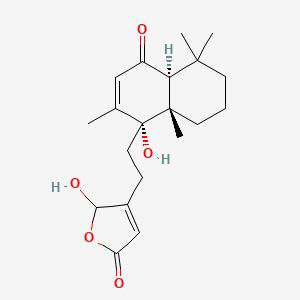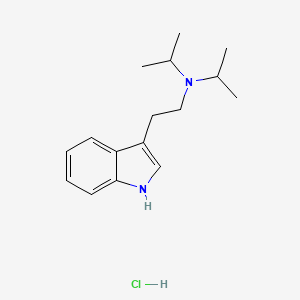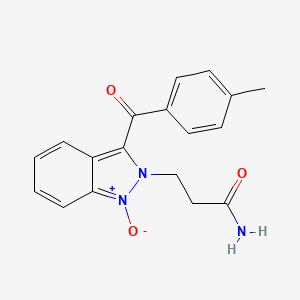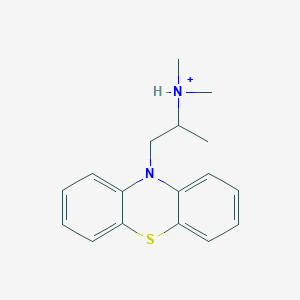![molecular formula C13H14ClN3S B1265338 2-[2-(Butan-2-ylidene)hydrazino]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B1265338.png)
2-[2-(Butan-2-ylidene)hydrazino]-4-(4-chlorophenyl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(butan-2-ylidene)-2-[4-(4-chlorophenyl)thiazol-2-yl]hydrazine is a member of the class of 1,3-thiazoles that is 2-[2-(butan-2-ylidene)hydrazino]-1,3-thiazole carrying an additional 4-chlorophenyl substituent at position 4. It has a role as an EC 2.3.1.48 (histone acetyltransferase) inhibitor. It is a member of 1,3-thiazoles, a hydrazone and a member of monochlorobenzenes.
Applications De Recherche Scientifique
Chemical Synthesis and Transformation
The literature on thiazole derivatives, including similar structures, underlines their role in the synthesis of various bioactive molecules. These compounds have been widely studied for their chemical and biological properties, with specific focus on their utility in creating a range of pharmaceutical agents demonstrating diverse biological activities. The synthesis of phosphorylated derivatives of 1,3-azoles, a category to which the mentioned chemical belongs, has been explored for their insecticidal, anti-blastic, sugar-lowering, and neurodegenerative activity among others (Abdurakhmanova et al., 2018).
Heterocyclic Compound Synthesis
The synthetic potential of thiazole derivatives for creating various heterocyclic compounds has been emphasized. These derivatives are instrumental in synthesizing complex heterocycles such as 1-benzofurans, indoles, and their derivatives, showcasing the synthetic flexibility and utility of thiazole derivatives in medicinal chemistry (Petrov & Androsov, 2013).
Biological Activities
Thiazole derivatives are noted for their broad spectrum of biological activities. Not only do they serve as key intermediates in chemical synthesis, but they also exhibit significant pharmacological properties. This has led to their investigation as potential therapeutic agents with antioxidant, anti-inflammatory, and antimicrobial activities, thereby highlighting their importance in drug discovery and development (Raut et al., 2020).
Antioxidant and Anti-inflammatory Agents
A specific study on benzofused thiazole derivatives revealed their potential as antioxidant and anti-inflammatory agents. The research highlighted the synthesis of these derivatives and their evaluation for in vitro antioxidant and anti-inflammatory activities, underscoring the significant therapeutic potential of thiazole derivatives in addressing oxidative stress and inflammation (Raut et al., 2020).
Patent Reviews on Thiazole Derivatives
Patent literature reviews from 2008 to 2012 have documented the extensive development of thiazole derivatives across a range of pharmacological activities. These reviews provide insights into the therapeutic potential of thiazole derivatives, illustrating the versatility and significance of thiazole as a core structure in medicinal chemistry (Leoni et al., 2014).
Propriétés
Nom du produit |
2-[2-(Butan-2-ylidene)hydrazino]-4-(4-chlorophenyl)-1,3-thiazole |
|---|---|
Formule moléculaire |
C13H14ClN3S |
Poids moléculaire |
279.79 g/mol |
Nom IUPAC |
N-[(E)-butan-2-ylideneamino]-4-(4-chlorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H14ClN3S/c1-3-9(2)16-17-13-15-12(8-18-13)10-4-6-11(14)7-5-10/h4-8H,3H2,1-2H3,(H,15,17)/b16-9+ |
Clé InChI |
JKSGMXGOUDXURP-CXUHLZMHSA-N |
SMILES isomérique |
CC/C(=N/NC1=NC(=CS1)C2=CC=C(C=C2)Cl)/C |
SMILES canonique |
CCC(=NNC1=NC(=CS1)C2=CC=C(C=C2)Cl)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



